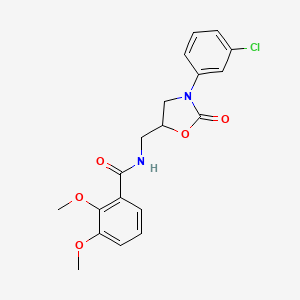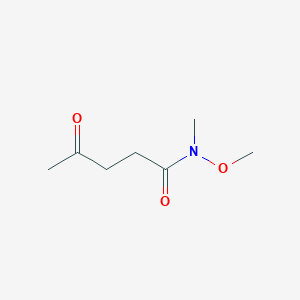
N-methoxy-N-methyl-4-oxopentanamide
Vue d'ensemble
Description
“N-methoxy-N-methyl-4-oxopentanamide” is a chemical compound with the CAS Number: 193805-82-2 . It has a molecular weight of 159.19 and its IUPAC name is N-methoxy-N-methyl-4-oxopentanamide . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for “N-methoxy-N-methyl-4-oxopentanamide” is 1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-4-oxopentanamide” is a liquid at room temperature . It has a molecular weight of 159.19 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- N-methoxy-N-methyl-4-oxopentanamide derivatives have been synthesized and studied for various pharmaceutical applications. For instance, a study detailed the synthesis of 3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione, which is relevant in the context of developing new pharmaceutical compounds (Hoare & Yates, 1982).
Anticancer Research
- Research has also delved into the properties of compounds similar to N-methoxy-N-methyl-4-oxopentanamide for their potential use in cancer treatment. One study focused on TZT-1027, a cytotoxic dolastatin 10 derivative, which inhibits microtubule assembly and shows promise in the treatment of solid tumors (de Jonge et al., 2005).
Analytical and Medicinal Chemistry
- In the field of analytical and medicinal chemistry, derivatives of N-methoxy-N-methyl-4-oxopentanamide have been characterized. One study provided analytical characterization of N,N-diallyltryptamines, including derivatives similar to N-methoxy-N-methyl-4-oxopentanamide, highlighting their relevance in both clinical and non-clinical research areas (Brandt et al., 2017).
Environmental Science
- The compound's derivatives have applications in environmental science as well. A study measured the rate constant of the reaction of a similar compound, 3-methoxy-3-methyl-1-butanol, with OH radicals, providing insight into its environmental degradation process (Aschmann, Arey, & Atkinson, 2011).
Photodynamic Therapy in Cancer Treatment
- Research on derivatives of N-methoxy-N-methyl-4-oxopentanamide has extended to photodynamic therapy for cancer treatment. A study synthesized and characterized new zinc phthalocyanines substituted with derivatives, highlighting their potential in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Research
- In antibacterial research, studies have investigated the effects of derivatives of N-methoxy-N-methyl-4-oxopentanamide on Staphylococcus aureus, exploring their potential as antibacterial agents (Swarupa, Chaudhury, & Sarma, 2017).
Molecular Structure Studies
- The molecular structure of derivatives has been a focus of research, with studies performing ab initio investigations to understand their structural properties (Carballeira, Fernández, & Ríos, 1990).
Safety And Hazards
The safety information for “N-methoxy-N-methyl-4-oxopentanamide” includes a variety of precautionary statements. For example, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
Propriétés
IUPAC Name |
N-methoxy-N-methyl-4-oxopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHQJZCCBJVTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-oxopentanamide | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
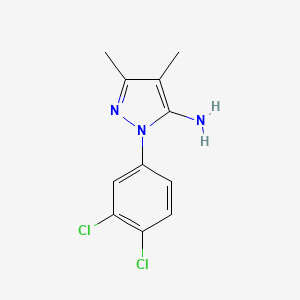
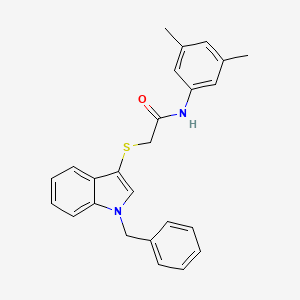
![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
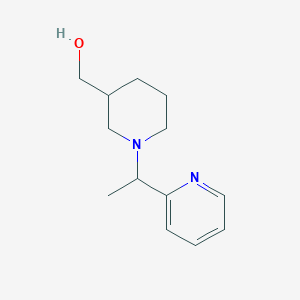

![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)
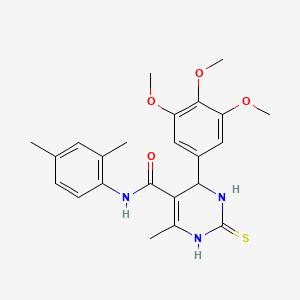
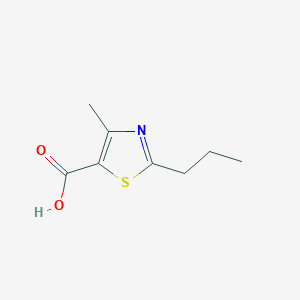
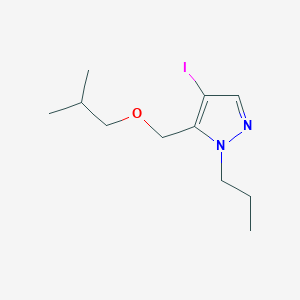
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
